![molecular formula C22H33ClN2O2 B4112822 5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)
5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride
Vue d'ensemble
Description
5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride, commonly known as GNE-7915, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein known as Mcl-1, which is a member of the Bcl-2 family of proteins that regulate apoptosis (programmed cell death) in cells.
Mécanisme D'action
The mechanism of action of GNE-7915 involves the inhibition of the protein Mcl-1. Mcl-1 is a pro-survival protein that plays a critical role in preventing apoptosis in cancer cells. By inhibiting Mcl-1, GNE-7915 induces apoptosis in cancer cells, leading to their death. This mechanism of action is similar to that of other Bcl-2 family inhibitors, such as venetoclax.
Biochemical and Physiological Effects:
GNE-7915 has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells in preclinical models. In addition, GNE-7915 has been shown to enhance the anti-tumor activity of other chemotherapeutic agents. These findings suggest that GNE-7915 may have potential as a therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of GNE-7915 is its potency and selectivity for Mcl-1. This makes it a valuable tool for studying the role of Mcl-1 in cancer cells. However, one limitation of GNE-7915 is its hydrophobicity, which can make it difficult to dissolve in aqueous solutions. This can make it challenging to administer in vivo, and can also affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the development of GNE-7915. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Clinical trials are currently underway to evaluate the safety and efficacy of GNE-7915 in patients with relapsed or refractory acute myeloid leukemia and multiple myeloma. Another direction is to explore the use of GNE-7915 as a tool for studying the role of Mcl-1 in cancer cells. This could lead to a better understanding of the mechanisms underlying cancer cell survival and resistance to therapy. Finally, there is potential for the development of new Mcl-1 inhibitors based on the structure of GNE-7915.
Applications De Recherche Scientifique
GNE-7915 has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. GNE-7915 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as bortezomib and venetoclax. These findings suggest that GNE-7915 may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2.ClH/c1-24(2)7-6-23-21(25)19-11-18(4-5-20(19)26-3)22-12-15-8-16(13-22)10-17(9-15)14-22;/h4-5,11,15-17H,6-10,12-14H2,1-3H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWNLVXEUCYUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4112748.png)
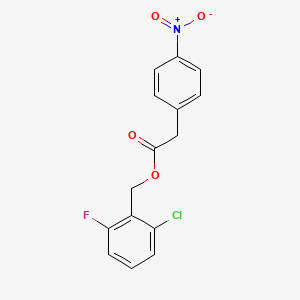
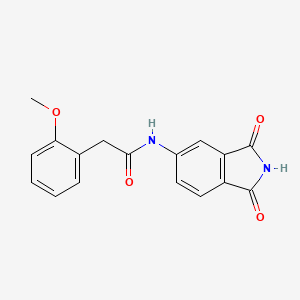
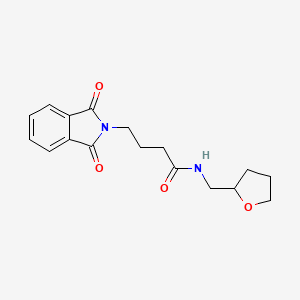
![3-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B4112778.png)
![N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)](/img/structure/B4112805.png)
![2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)
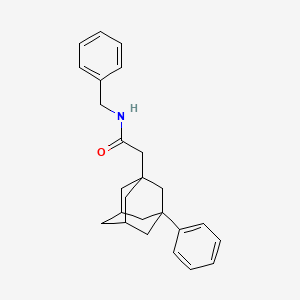
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
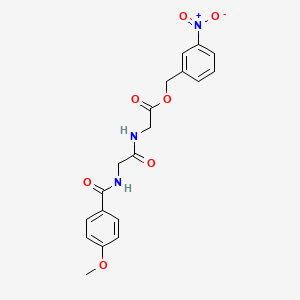

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]piperidin-3-ol](/img/structure/B4112854.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4112856.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)